molecular formula C12H15ClN2O3S B5722821 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine

1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine

Cat. No. B5722821
M. Wt: 302.78 g/mol
InChI Key: NFFSTIMMLIYNBP-UHFFFAOYSA-N
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Description

1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine, also known as CBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine is not well understood. However, it has been reported to inhibit the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and adenosine deaminase. 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has also been found to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels. These activities suggest that 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine may have a potential therapeutic effect on various diseases.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has also been found to exhibit antiviral activity against influenza A virus and antibacterial activity against Staphylococcus aureus. In addition, 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has been found to modulate the activity of various neurotransmitters, including acetylcholine, dopamine, and serotonin, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has several advantages for lab experiments. It is easy to synthesize, has a high purity, and is stable under various conditions. 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine is also relatively inexpensive compared to other compounds used in drug discovery and development. However, 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has some limitations for lab experiments. It has a low solubility in water, making it difficult to work with in aqueous solutions. 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine also has a low bioavailability, which may limit its potential therapeutic effect in vivo.

Future Directions

There are several future directions for the research on 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of new drugs that can target specific diseases. Another direction is to improve the bioavailability of 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine, which may enhance its potential therapeutic effect in vivo. In addition, the development of new synthesis methods for 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine may lead to the discovery of new analogs with improved properties. Overall, the research on 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has the potential to lead to the development of new drugs for various diseases.

Synthesis Methods

The synthesis of 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine involves the reaction of 3-chlorobenzoyl chloride with 4-methylsulfonylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine as a white solid with a purity of over 95%. This synthesis method has been reported in various scientific journals and has been found to be reproducible and scalable.

Scientific Research Applications

1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anticancer, antiviral, and antibacterial activities. 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has also been reported to have a potential therapeutic effect on neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 1-(3-chlorobenzoyl)-4-(methylsulfonyl)piperazine has been found to modulate the activity of various enzymes and receptors, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

(3-chlorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c1-19(17,18)15-7-5-14(6-8-15)12(16)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFSTIMMLIYNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone

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